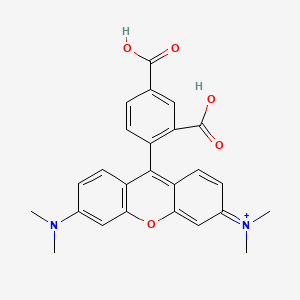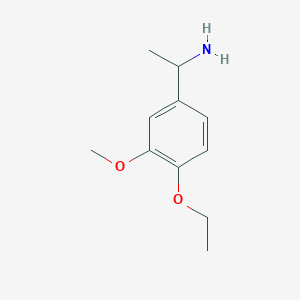
Sodium clodronate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate is a chemical compound with the molecular formula CH10Cl2Na2O10P2. It is commonly used in various scientific and industrial applications due to its unique chemical properties. This compound is known for its ability to inhibit bone resorption and is often used in the treatment of bone-related diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate typically involves the reaction of phosphorus trichloride with methylene chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and crystallized to obtain the tetrahydrate form.
Industrial Production Methods
In industrial settings, the production of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate involves large-scale chemical reactions using high-purity reagents and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the production of a high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of different phosphonic acid compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate include various phosphonate and phosphonic acid derivatives, which have applications in different fields such as medicine and agriculture.
Applications De Recherche Scientifique
(Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various phosphonate compounds.
Biology: Employed in studies related to bone metabolism and resorption.
Medicine: Used in the treatment of bone diseases such as osteoporosis and Paget’s disease.
Industry: Utilized in the production of detergents, water treatment chemicals, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of (Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate involves its ability to bind to hydroxyapatite in bone, inhibiting the activity of osteoclasts and preventing bone resorption. This compound targets specific molecular pathways involved in bone metabolism, making it effective in the treatment of bone-related diseases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etidronate disodium: Another bisphosphonate compound used in the treatment of bone diseases.
Clodronate disodium: Similar in structure and function, used for similar medical applications.
Alendronate sodium: A widely used bisphosphonate for the treatment of osteoporosis.
Uniqueness
(Dichloromethylene)diphosphonic acid, disodium salt, tetrahydrate is unique due to its specific chemical structure, which allows for effective inhibition of bone resorption. Its tetrahydrate form provides stability and ease of handling in various applications.
Propriétés
Formule moléculaire |
CH10Cl2Na2O10P2 |
|---|---|
Poids moléculaire |
360.91 g/mol |
Nom IUPAC |
disodium;[dichloro(phosphonato)methyl]phosphonic acid;tetrahydrate |
InChI |
InChI=1S/CH4Cl2O6P2.2Na.4H2O/c2-1(3,10(4,5)6)11(7,8)9;;;;;;/h(H2,4,5,6)(H2,7,8,9);;;4*1H2/q;2*+1;;;;/p-2 |
Clé InChI |
XWHPUCFOTRBMGS-UHFFFAOYSA-L |
SMILES canonique |
C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.O.O.O.O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



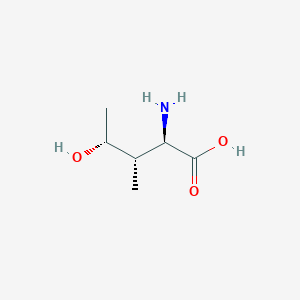

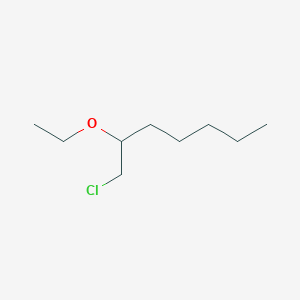
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
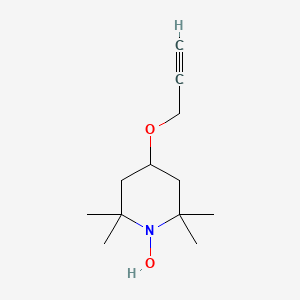
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)

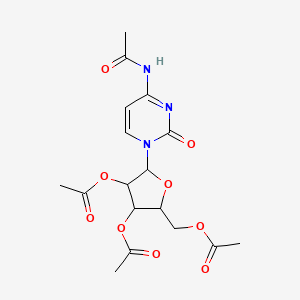
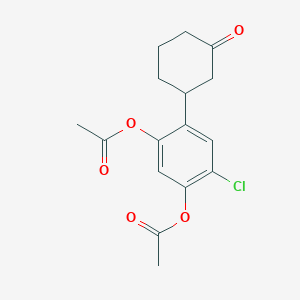
![N,N'-[(Perfluoropropane-2,2-diyl)bis(6-hydroxy-3,1-phenylene)]bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxamide)](/img/structure/B12519499.png)
![N-Phenyl[1,3]selenazolo[5,4-b]pyridin-2-amine](/img/structure/B12519503.png)
